molecular formula C9H9Cl2NO B11947048 N-(3,4-Dichlorobenzylidene)-2-aminoethanol CAS No. 73927-26-1

N-(3,4-Dichlorobenzylidene)-2-aminoethanol

Cat. No.: B11947048
CAS No.: 73927-26-1
M. Wt: 218.08 g/mol
InChI Key: BLJGXQPGHLLDRO-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzylidene)-2-aminoethanol is an organic compound characterized by the presence of a benzylidene group substituted with two chlorine atoms at the 3 and 4 positions, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorobenzylidene)-2-aminoethanol typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-aminoethanol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorobenzylidene)-2-aminoethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(3,4-Dichlorobenzylidene)-2-aminoethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(3,4-Dichlorobenzylidene)-2-aminoethanol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • N-(3,4-Dichlorobenzylidene)-4-methylaniline
  • N-(3,4-Dichlorobenzylidene)-3-nitrobenzohydrazide
  • N-(3,4-Dichlorobenzylidene)-2-(2-naphthylamino)acetohydrazide

Comparison: Compared to these similar compounds, N-(3,4-Dichlorobenzylidene)-2-aminoethanol is unique due to its aminoethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

73927-26-1

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylideneamino]ethanol

InChI

InChI=1S/C9H9Cl2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5-6,13H,3-4H2

InChI Key

BLJGXQPGHLLDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NCCO)Cl)Cl

Origin of Product

United States

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